(R)-(-)-Bromo Dragonfly-d6 Hydrochloride
Description
Historical Context of Serotonin (B10506) Receptor Ligand Research
The journey into understanding the serotonin system began with the identification of serotonin itself and has since progressed to the discovery of a diverse family of serotonin receptors. nih.gov Early research focused on developing ligands—molecules that bind to receptors—to differentiate between these various receptor subtypes. nih.gov This endeavor was crucial for mapping the distribution and function of each receptor type within the brain. Over the decades, the quest for more potent and selective ligands has driven the evolution of medicinal chemistry, leading to the synthesis of novel molecular architectures designed to interact with specific serotonin receptors.
Emergence of Rigidified Phenethylamine (B48288) Analogues as Research Tools
Phenethylamines, a class of compounds that includes neurotransmitters like dopamine (B1211576) and norepinephrine, as well as a variety of psychoactive substances, have served as a foundational scaffold for designing serotonin receptor ligands. nih.gov A significant breakthrough in this area was the development of "rigidified" analogues. By conformationally constraining the flexible phenethylamine backbone, researchers could create molecules with a more defined three-dimensional shape. This structural rigidity often leads to higher binding affinity and greater selectivity for a specific receptor subtype. The benzodifuran structure, exemplified by compounds like Bromo-Dragonfly, represents a highly effective approach to achieving this rigidification, resulting in exceptionally potent interactions with serotonin 5-HT2A receptors. wikipedia.orgbionity.comomicsonline.org
Significance of Stereoisomerism in Pharmacological Probe Design
Many complex organic molecules, including pharmacological probes, can exist as stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. A specific type of stereoisomerism, known as enantiomerism, involves non-superimposable mirror-image molecules. In pharmacology, it is a well-established principle that different enantiomers of a drug can exhibit vastly different biological activities. scioninstruments.com This is because biological receptors are themselves chiral, and thus can interact differently with each enantiomer. For Bromo-Dragonfly, research has demonstrated that the (R)-enantiomer is significantly more potent at the 5-HT2A and 5-HT2C serotonin receptors than its (S)-counterpart. wikipedia.orgbionity.com This highlights the critical importance of stereochemically pure compounds in research to ensure that the observed effects are attributable to a single, well-defined molecular entity.
Role of Isotopic Labeling in Chemical Biology and Analytical Research
Isotopic labeling is a powerful technique where one or more atoms in a molecule are replaced with their heavier, stable isotopes, such as deuterium (B1214612) (²H) for hydrogen (¹H). clearsynth.comaptochem.com This substitution does not significantly alter the chemical properties of the molecule but provides a distinct mass signature that can be detected by analytical instruments like mass spectrometers. scioninstruments.comtexilajournal.com Deuterium-labeled compounds, such as (R)-(-)-Bromo Dragonfly-d6 Hydrochloride, serve as invaluable internal standards in quantitative analyses, allowing for precise and accurate measurement of the non-labeled compound in biological samples. clearsynth.comaptochem.com Furthermore, the replacement of hydrogen with deuterium can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. nih.govportico.orgnih.gov Studying this effect can provide insights into the metabolic pathways of a compound. researchgate.net
Detailed Research Findings on this compound
This compound is a deuterated analog of the potent and selective serotonin 5-HT2A receptor agonist, (R)-(-)-Bromo-Dragonfly. The "d6" designation signifies that six hydrogen atoms on the molecule have been replaced by deuterium atoms.
| Parameter | Value |
| Chemical Name | This compound |
| Synonyms | (R)-8-Bromo-α-methylbenzo[1,2-b:4,5-b']difuran-4-ethanamine-d6 Hydrochloride |
| Molecular Formula | C₁₃H₇D₆BrClNO₂ |
| Molecular Weight | 336.64 g/mol |
| CAS Number | 1246816-43-2 |
Data sourced from supplier catalogs. pharmaffiliates.comclearsynth.com
The primary application of this deuterated compound is as an internal standard for the quantitative analysis of (R)-(-)-Bromo-Dragonfly in various biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). clearsynth.comtexilajournal.com Its near-identical chemical behavior to the parent compound, coupled with its distinct mass, allows it to be added to a sample at a known concentration to correct for variations during sample preparation and analysis, thereby ensuring the accuracy of the final measurement. scioninstruments.comaptochem.com
The synthesis of this compound involves the stereoselective synthesis of the (R)-enantiomer of Bromo-Dragonfly, a multi-step process that starts from D-alanine to establish the correct stereochemistry. wikipedia.orgmaps.org The deuterium atoms are typically introduced in the final stages of the synthesis using deuterated reagents.
| Receptor Subtype | Binding Affinity (Ki, nM) of (R)-(-)-Bromo-Dragonfly |
| 5-HT2A | 0.04 |
| 5-HT2C | 0.02 |
| 5-HT2B | 0.19 |
This table displays the high-affinity binding profile of the non-deuterated parent compound, (R)-(-)-Bromo-Dragonfly, at various serotonin receptor subtypes. wikipedia.org The deuterated version is expected to have a very similar binding profile.
The potent and selective nature of the parent compound makes its deuterated analog a highly valuable tool for researchers studying the pharmacology of the serotonin 5-HT2A receptor. The ability to accurately quantify this potent ligand is crucial for correlating receptor occupancy with downstream physiological and behavioral effects.
Properties
CAS No. |
1246816-43-2 |
|---|---|
Molecular Formula |
C₁₃H₇D₆BrClNO₂ |
Molecular Weight |
336.64 |
Synonyms |
(αR)-8-Bromo-α-methylbenzo[1,2-b:4,5-b’]difuran-4-ethanamine-d6 Hydrochloride; |
Origin of Product |
United States |
Synthetic Methodologies and Enantioselective Approaches for R Bromo Dragonfly D6 Hydrochloride
Development of Racemic Bromo-DragonFLY Synthesis Routes
The initial synthesis of Bromo-DragonFLY, reported by David E. Nichols in 1998, produced a racemic mixture, meaning it contained equal amounts of the (R) and (S) enantiomers. mdma.ch This work was an extension of earlier research on tetrahydrobenzodifuran analogs of other psychoactive compounds. mdma.ch
Key Precursors and Starting Materials
The foundational racemic synthesis of Bromo-DragonFLY relies on commercially available starting materials. The core structure is built from these key precursors:
| Precursor/Starting Material | Role in Synthesis |
| Hydroquinone (B1673460) | Forms the initial benzene (B151609) ring of the benzodifuran system. |
| 1-Bromo-2-chloroethane | Used to dialkylate hydroquinone, initiating the formation of the furan (B31954) rings. |
| n-Butyllithium | A strong base used to facilitate the formation of the tetrahydrobenzodifuran ring system. |
| Nitroethane | Reacts with the formylated ring system to introduce the nitropropene side chain. |
| Lithium Aluminium Hydride (LiAlH₄) | A reducing agent used to convert the nitropropene group to the primary amine. |
| Trifluoroacetic anhydride | Used to protect the amine group during subsequent reaction steps. |
| Elemental Bromine (Br₂) | Introduces the bromine atom onto the aromatic ring. |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | An oxidizing agent that converts the tetrahydrobenzodifuran ring system to the fully aromatic benzodifuran system. |
Multi-Step Reaction Sequences
The racemic synthesis of Bromo-DragonFLY is a lengthy process involving several key transformations:
Formation of the Tetrahydrobenzodifuran Ring: The synthesis begins with the dialkylation of hydroquinone with 1-bromo-2-chloroethane. The resulting intermediate is then brominated and treated with n-butyllithium to form the 2,3,6,7-tetrahydrobenzo[1,2-b;4,5-b´]difuran ring system. mdma.chmaps.org
Introduction of the Side Chain: The tetrahydrobenzodifuran ring is formylated, and the resulting aldehyde undergoes a condensation reaction with nitroethane, catalyzed by ammonium (B1175870) acetate, to yield a nitropropene derivative. mdma.chmaps.org
Reduction and Protection: The nitropropene is then reduced to the corresponding amine using a powerful reducing agent like lithium aluminium hydride. This amine is subsequently protected, for example with trifluoroacetic anhydride, to prevent it from interfering with subsequent reactions. mdma.ch
Aromatization and Deprotection: The molecule then undergoes para-bromination using elemental bromine, followed by oxidation of the tetrahydrobenzodifuran core to the fully aromatic benzodifuran system using DDQ. The final step is the removal of the protecting group from the amine to yield racemic Bromo-DragonFLY. mdma.ch
Challenges and Limitations of Racemic Synthesis
The racemic synthesis of Bromo-DragonFLY presents several challenges:
Complexity and Length: The multi-step nature of the synthesis is time-consuming and requires a range of reagents and purification techniques. nih.gov
Difficult Intermediates: The synthesis of the 2,3,6,7-tetrahydrobenzo[1,2-b;4,5-b´]difuran backbone is particularly challenging, with some methods proving inefficient and leading to the formation of numerous by-products that are difficult to separate. nih.gov
Harsh Reagents: The synthesis employs toxic and atmosphere-sensitive reagents, requiring specialized laboratory equipment and handling procedures. nih.gov
Non-Stereospecificity: The primary limitation is the production of a racemic mixture. Since the (R)-enantiomer is significantly more potent, half of the synthetic product is the less active (S)-enantiomer, making the process inefficient from a pharmacological standpoint. mdma.chproquest.com
Enantioselective Synthesis of (R)-(-)-Bromo-DragonFLY
To overcome the limitations of the racemic route, an enantioselective synthesis was developed in 2001, also by the Nichols lab, to specifically produce the more active (R)-(-)-Bromo-DragonFLY. mdma.ch This method introduces chirality early in the synthetic sequence.
The synthesis of the deuterated analogue, (R)-(-)-Bromo Dragonfly-d6 Hydrochloride, follows a similar enantioselective strategy but utilizes a deuterated precursor to introduce the deuterium (B1214612) atoms into the final molecule. The "-d6" designation indicates that six deuterium atoms are present on the aminopropane side chain. This can be achieved by using deuterated forms of alanine (B10760859) or by reducing a suitable precursor with a deuterating agent like lithium aluminum deuteride (B1239839). erowid.orgcdnsciencepub.com
Chiral Auxiliaries and Catalysts in Stereoselective Synthesis
The key to the enantioselective synthesis of (R)-(-)-Bromo-DragonFLY is the use of a chiral starting material that directs the stereochemistry of the final product.
| Chiral Auxiliary/Catalyst | Role in Synthesis |
| D-Alanine | A naturally occurring chiral amino acid that serves as the chiral building block for the (R)-enantiomer. nih.gov For the deuterated synthesis, a deuterated version of D-alanine, such as L-phenyl-d5-alanine-2,3,3-d3, can be synthesized and used. cdnsciencepub.com |
| Aluminum Chloride (AlCl₃) | A Lewis acid catalyst used in the Friedel-Crafts acylation step. While not chiral itself, it facilitates the reaction that incorporates the chiral side chain onto the benzodifuran core. nih.govacs.org |
Reaction Mechanisms for Stereochemical Control
The enantioselective synthesis of (R)-(-)-Bromo-DragonFLY, and by extension its d6 analog, hinges on a critical Friedel-Crafts acylation reaction:
Preparation of the Chiral Side Chain: The synthesis begins with D-alanine, which is inexpensive and commercially available. nih.gov D-alanine is converted through a series of reactions into a suitable derivative for the Friedel-Crafts acylation. For the d6 analog, a deuterated alanine would be used.
Friedel-Crafts Acylation: The chiral D-alanine derivative is reacted with 2,3,6,7-tetrahydrobenzodifuran in a Friedel-Crafts acylation. mdma.chnih.gov This reaction, catalyzed by a Lewis acid like aluminum chloride, attaches the chiral side chain to the benzodifuran core, creating a β-keto moiety. The mechanism involves the formation of an electrophilic acylium ion from the D-alanine derivative, which then attacks the aromatic ring. acs.org
Reduction and Further Steps: The β-keto group is subsequently removed by treatment with triethylsilane in trifluoroacetic acid. mdma.ch The synthesis then proceeds with para-bromination and oxidation of the ring system with DDQ, similar to the racemic route. mdma.ch Finally, deprotection of the amine yields the desired (R)-(-)-Bromo-DragonFLY. mdma.ch
The use of D-alanine as the starting material ensures that the final product has the desired (R)-configuration at the chiral center of the aminopropane side chain.
Optimization of Enantiomeric Excess and Yield
The synthesis of the enantiomerically pure (R)-(-)-Bromo Dragonfly is crucial as the (R)-enantiomer is significantly more psychoactive than its (S)-counterpart. maps.orgvumc.org The foundational enantioselective synthesis, developed by David E. Nichols' lab, utilizes a chiral starting material to establish the desired stereocenter early in the synthetic sequence. maps.orgwikipedia.org The process typically starts with D-alanine, which is inexpensive and commercially available, to set the (R)-configuration of the final aminopropane side chain. maps.org
Key reaction steps where optimization is paramount include:
Friedel-Crafts Acylation: The reaction of a D-alanine derivative with 2,3,6,7-tetrahydrobenzo[1,2-b;4,5-b´]difuran is a crucial C-C bond-forming step. maps.orgwikipedia.org Optimizing the Lewis acid catalyst, solvent, and temperature is essential to maximize yield and prevent side reactions.
Reduction Step: The subsequent reduction of the β-keto moiety must be efficient and clean to avoid the formation of impurities that can complicate purification. wikipedia.org
Purification of Diastereomeric Salts: A common and effective method for enhancing enantiomeric excess is through the crystallization of diastereomeric salts. wikipedia.org This involves reacting the synthesized racemic or enantioenriched amine with a chiral resolving agent, such as tartaric acid, to form two diastereomeric salts. wikipedia.org These salts have different solubilities, allowing one to be selectively crystallized and separated. wikipedia.org While effective, this process can be laborious and depends on finding a suitable resolving agent and crystallization conditions. wikipedia.org
Table 1: Factors Influencing Yield and Enantiomeric Excess
| Parameter | Objective | Method of Optimization | Reference |
| Starting Material | High Enantiomeric Purity | Use of enantiomerically pure D-alanine as the chiral precursor. | maps.org |
| Reaction Conditions | Maximize Conversion, Minimize Byproducts | Fine-tuning of temperature, reaction time, reagent stoichiometry, and catalyst choice for each step. | maps.org |
| Chiral Resolution | Increase Enantiomeric Excess (e.e.) | Formation and fractional crystallization of diastereomeric salts with a chiral resolving agent (e.g., tartaric acid). | wikipedia.org |
| Atmosphere Control | Prevent Degradation of Reagents/Intermediates | Conducting reactions under an inert atmosphere (e.g., nitrogen) to handle sensitive reagents. | maps.org |
| Purification | Isolate Desired Isomer | Employing chiral chromatography (e.g., Chiral HPLC) for analytical or preparative separation of enantiomers. | nih.govnih.gov |
Deuteration Strategies for this compound
The introduction of deuterium into the Bromo-Dragonfly structure to create the d6 isotopologue requires specific synthetic methods that can precisely place multiple deuterium atoms. The stability of the C-D bond compared to the C-H bond can alter the metabolic profile of a compound, a principle often used in medicinal chemistry. nih.gov For (R)-(-)-Bromo Dragonfly-d6, the deuteration is focused on the aliphatic aminopropane side chain.
Introduction of Deuterium via Reductive Amination or Alkylation
Reductive amination is a highly versatile and widely used method for forming C-N bonds and is a primary strategy for introducing deuterium adjacent to the nitrogen atom. researchgate.netyoutube.com This one-pot reaction typically involves the reaction of a ketone with an amine in the presence of a reducing agent. youtube.com
To synthesize the deuterated target compound, a potential strategy involves using a ketone precursor, such as benzodifuranyl propanone, which is structurally related to Bromo-Dragonfly. nih.gov This ketone can be subjected to reductive amination with a deuterated amine source. Alternatively, and more commonly for labeling the aliphatic chain, the corresponding ketone intermediate is reacted with ammonia (B1221849) or a primary amine in the presence of a deuterium-delivering reducing agent.
A key reagent for this "one-pot" procedure is a modified borohydride (B1222165), such as sodium cyanoborohydride (NaBH₃CN) or its deuterated analogue, sodium cyanoborodeuteride (NaBD₃CN). youtube.comresearchgate.net Standard reducing agents like sodium borohydride would reduce the ketone before the imine can form, but NaBH₃CN is mild enough that it selectively reduces the protonated iminium ion intermediate formed in situ, driving the reaction towards the amine product. youtube.com Using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄) in the reduction step of a pre-formed imine is also a viable, though two-step, approach. youtube.comresearchgate.net
Specific Labeling at the Aliphatic Chain
Achieving specific d6 labeling on the three-carbon aliphatic chain requires a combination of deuterated reagents. The goal is to replace the hydrogen atoms at the α- and β-positions relative to the aromatic ring. Research into the selective deuteration of phenethylamines and other amines provides several potential pathways. nih.govrsc.org
One advanced method involves the treatment of readily available ynamides with a mixture of triflic acid and deuterated triethylsilane (Et₃SiD) to achieve high levels of deuterium incorporation at specific positions. rsc.org This allows for a divergent synthesis where amines selectively deuterated at the α-position, β-position, or both can be prepared by choosing the appropriate combination of deuterated or non-deuterated reagents. rsc.org For phenethylamine (B48288), this method has demonstrated excellent deuteration levels of 97 to >99% at the α-position and 84 to 95% at the β-position. rsc.org
Another strategy involves the catalytic deuteration of β-amino C─H bonds. This can be achieved using a Lewis acid catalyst like B(C₆F₅)₃ in combination with a deuterium source such as acetone-d6. nih.gov This system facilitates an exchange reaction where the hydrogens on the carbon atom beta to the nitrogen are replaced with deuterium, with incorporation levels reported to be as high as 99%. nih.gov
Table 2: Potential Reagents for Specific Deuteration of the Aliphatic Chain
| Reagent/System | Target Position(s) | Mechanism/Principle | Reference |
| NaBD₃CN / LiAlD₄ | α-carbon | Reductive amination of a ketone precursor. | youtube.comresearchgate.net |
| Et₃SiD / TfOH | α and/or β positions | Domino keteniminium/iminium activation of an ynamide intermediate. | nih.govrsc.org |
| B(C₆F₅)₃ / Acetone-d₆ | β-carbon | Catalytic C-H activation and deuteration via an enamine intermediate. | nih.gov |
| Pd/C-Al-D₂O | α and β positions | In-situ generation of D₂ gas for heterogeneous catalytic H-D exchange. | nih.gov |
Control and Verification of Deuterium Incorporation
Confirming the successful incorporation of deuterium and determining the isotopic purity are critical final steps. The primary analytical techniques for this verification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov
Nuclear Magnetic Resonance (NMR): NMR is a powerful non-destructive technique for this purpose. rug.nl
¹H NMR: In a proton NMR spectrum, the disappearance or significant reduction of a signal corresponding to a specific proton indicates successful substitution with deuterium. nih.gov
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It is particularly useful for highly deuterated compounds where residual proton signals are weak. sigmaaldrich.comwikipedia.org A strong peak in the ²H NMR spectrum confirms the presence and chemical environment of the incorporated deuterium. wikipedia.org Combining quantitative ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance. nih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound. A successful d6 deuteration will result in a molecular weight that is 6 atomic mass units higher than the non-deuterated parent compound. High-resolution mass spectrometry can provide precise mass data to confirm the elemental formula, while analysis of the isotopic distribution pattern can help quantify the extent of deuteration. nih.govmdpi.com
Table 3: Comparison of Analytical Methods for Deuterium Verification
| Technique | Information Provided | Advantages | Limitations | Reference |
| ¹H NMR | Location and extent of deuteration (by signal loss). | Readily available; provides structural context. | Less accurate for very high (>98%) deuteration levels. | nih.gov |
| ²H NMR | Direct detection and quantification of deuterium. | Highly accurate for enrichment determination; clean spectra. | Lower sensitivity; requires isotopic enrichment for good signal. | sigmaaldrich.comwikipedia.org |
| Mass Spectrometry (MS) | Overall mass shift; isotopic distribution. | High sensitivity; confirms overall incorporation. | Does not provide positional information on its own; fragmentation may be complex. | nih.govmdpi.com |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The multi-step synthesis of this compound generates numerous intermediates that must be purified before proceeding to the next step. maps.org The final product also requires rigorous purification to isolate the desired compound in high purity and as the correct hydrochloride salt. maps.org
A variety of chromatographic and crystallization techniques are employed:
Column Chromatography: This is a standard method for purifying intermediates throughout the synthesis. Silica (B1680970) gel is a common stationary phase. nih.gov For larger scale purifications, Dry Column Vacuum Chromatography has been noted as a fast, economical, and environmentally friendly alternative to traditional flash column chromatography, offering excellent resolving power while using less solvent and silica. researchgate.net
Crystallization: Crystallization is used to purify solid intermediates and the final product. For the final step, converting the freebase into its hydrochloride salt with a highly acidic environment not only prepares the specified salt form but also serves as a final purification step, as the salt often has different solubility properties than the freebase or any remaining non-basic impurities. maps.org
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a powerful technique for both analytical verification of enantiomeric purity and for the preparative separation of enantiomers. nih.govnih.gov By using a chiral stationary phase (CSP), the (R) and (S) enantiomers can be resolved into two separate peaks, allowing for their isolation. nih.goviupac.org This method is particularly useful for achieving very high levels of enantiomeric purity in the final product.
Extraction and Scavenger Resins: Liquid-liquid extraction is used throughout the work-up of many reaction steps to separate the desired product from reagents, catalysts, and byproducts based on their solubility and acid-base properties. For more advanced or automated purification, scavenger resins can be used in a packed column to selectively bind and remove excess reagents or byproducts. nih.gov
The characterization and confirmation of purity for intermediates and the final product rely on a suite of analytical methods including GC-MS, HPLC, and NMR spectroscopy. maps.orgnih.gov
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for High-Resolution Analysis
Chromatographic methods are fundamental in separating (R)-(-)-Bromo Dragonfly-d6 Hydrochloride from complex matrices and distinguishing it from its non-deuterated counterpart and other related substances.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the identification of this compound. Due to the presence of a primary amine group, derivatization, for instance with trifluoroacetyl (TFA), is often employed to improve chromatographic behavior and thermal stability. nih.gov
The mass spectrum of the non-deuterated Bromo-Dragonfly shows characteristic fragmentation patterns that are essential for its identification. rsc.org For the d6 analog, a shift in the molecular ion and key fragments is expected due to the six deuterium (B1214612) atoms on the aminopropane side chain. The retention index (RI) for the non-deuterated Bromo-Dragonfly has been reported on different capillary columns, providing a reference for method development. akjournals.comnist.gov The d6-labeled standard would have a nearly identical retention time to the unlabeled analyte, a critical feature for its use as an internal standard.
Table 1: GC-MS Data for Bromo-Dragonfly and Expected Data for its d6 Analog
| Parameter | Bromo-Dragonfly (Non-deuterated) | This compound (Expected) |
| Molecular Weight | 294.14 g/mol | 336.64 g/mol pharmaffiliates.com |
| Retention Index (DB-1 MS) | 2038 akjournals.comnist.gov | ~2038 |
| Retention Index (DB-5 MS) | 2087 akjournals.comnist.gov | ~2087 |
| Key Mass Fragments (m/z) | Specific fragments related to the benzodifuran core and the aminopropane side chain. | Expected +6 Da shift for fragments containing the deuterated ethylamine (B1201723) moiety. |
Note: Specific fragmentation data for the d6 analog is not widely published and is inferred based on the structure.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS and HRMS) for Trace Analysis
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for the quantification of Bromo-Dragonfly in various samples, including biological matrices. rsc.orgresearchgate.net The use of this compound as an internal standard is pivotal in these assays to correct for matrix effects and variations in instrument response.
High-resolution mass spectrometry (HRMS), such as UPLC-TOFMS, is utilized for the unambiguous identification and structural confirmation of Bromo-Dragonfly. researchgate.net This technique provides highly accurate mass measurements, which is crucial for differentiating between compounds with similar nominal masses. For the d6 analog, HRMS would confirm the incorporation of the six deuterium atoms.
In LC-MS/MS analysis, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode to ensure highly selective detection and quantification.
Table 2: LC-MS/MS Parameters for Bromo-Dragonfly Analysis
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Bromo-Dragonfly | 294.0 | 277.0 | 249.0 |
| (R)-(-)-Bromo Dragonfly-d6 HCl (Expected) | 300.0 | Expected shifts | Expected shifts |
Note: The precursor ion for the d6 analog is expected to be 6 Da higher than the non-deuterated form. Product ions would depend on the fragmentation pathway and may or may not show a mass shift.
High-Performance Thin-Layer Chromatography (HPTLC) in Research Settings
High-Performance Thin-Layer Chromatography (HPTLC) has been successfully developed and validated for the qualitative and quantitative analysis of Bromo-Dragonfly in seized powders. pharmaffiliates.comakjournals.com This method provides a rapid, cost-effective, and reliable alternative to other chromatographic techniques.
A validated HPTLC method utilized silica (B1680970) gel F254 plates with a mobile phase of methanol (B129727) and ammonia (B1221849) (100:1.5, v/v). pharmaffiliates.com Densitometric scanning at 281 nm allowed for the quantification of the compound. akjournals.com The method demonstrated good linearity, precision, and accuracy. akjournals.com
Table 3: HPTLC Method Parameters for Bromo-Dragonfly
| Parameter | Value/Condition |
| Stationary Phase | HPTLC plates silica gel 60 F254 |
| Mobile Phase | Methanol–ammonia (100:1.5, v/v) pharmaffiliates.com |
| Development Distance | 70 mm pharmaffiliates.com |
| Detection Wavelength | 281 nm akjournals.com |
| Rf Value | 0.50 akjournals.com |
| Linearity Range | 6.25 to 75 μ g/band akjournals.com |
| LOD | 2.10 μ g/band akjournals.com |
| LOQ | 6.35 μ g/band akjournals.com |
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and the specific location of the deuterium labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Labeled Analogs
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the aminopropane side chain would be absent due to their replacement with deuterium. This provides a clear confirmation of the location of the isotopic labels. The ¹³C NMR spectrum would show more subtle changes, with the carbons directly bonded to deuterium exhibiting a characteristic triplet multiplicity (due to C-D coupling) and a slight upfield shift.
A reported ¹³C NMR spectrum for non-deuterated Bromo-Dragonfly in D₂O shows characteristic chemical shifts for the aminopropane side chain and the aromatic core. rsc.org
Table 4: Reported ¹³C NMR Chemical Shifts for Bromo-Dragonfly and Expected Changes for the d6 Analog
| Carbon Atom | Bromo-Dragonfly (δ in ppm) rsc.org | (R)-(-)-Bromo Dragonfly-d6 HCl (Expected Changes) |
| –CH(NH₂)CH₃ | 17.7 | No significant change |
| Ar–CH₂ – | 31.7 | Signal would be a triplet and shifted slightly upfield |
| –CH₂CH (NH₂)CH₃ | 48.1 | Signal would be a triplet and shifted slightly upfield |
| Aromatic and Furan (B31954) Carbons | 92.7 - 149.9 | No significant change |
Infrared and Raman Spectroscopy for Vibrational Fingerprinting
For this compound, the most significant difference in its IR and Raman spectra compared to the non-deuterated form would be the presence of C-D stretching and bending vibrations. These typically appear at lower wavenumbers than the corresponding C-H vibrations due to the heavier mass of deuterium. For instance, C-H stretching vibrations are typically observed in the 2800-3000 cm⁻¹ region, while C-D stretching vibrations would be expected around 2100-2200 cm⁻¹. The N-H stretching and bending vibrations of the primary amine hydrochloride would also be prominent features in the IR spectrum.
While specific, fully assigned IR and Raman spectra for this compound are not publicly available, the general principles of vibrational spectroscopy allow for a predictive understanding of its key spectral features.
Utility of Deuteration in Mass Spectrometry Fragmentation Pathway Elucidation
The strategic incorporation of deuterium atoms into a molecule, as seen in this compound, is a powerful tool for unraveling the complex fragmentation pathways that occur during mass spectrometry (MS). core.ac.uk When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint, but interpreting this pattern to deduce the original structure can be challenging. rsc.org Deuterium labeling helps to clarify these fragmentation routes. core.ac.uk
By comparing the mass spectra of the deuterated and non-deuterated versions of a compound, analysts can pinpoint which fragments retain the deuterium atoms. core.ac.uk This is because deuterium has a higher mass than hydrogen, causing a predictable mass shift in the fragments containing the label. nih.gov This information allows for a more definitive assignment of fragment structures and a deeper understanding of the bond cleavages and rearrangements that occur upon ionization. orgchemboulder.comacs.org For instance, observing a specific mass shift in a fragment ion confirms the presence of the deuterated portion of the molecule within that fragment, thereby helping to map the molecular skeleton and the location of functional groups. core.ac.uknih.gov This detailed understanding of fragmentation is crucial for the unambiguous identification of novel psychoactive substances and their metabolites in complex matrices. core.ac.uk
Development of Isotope Dilution Mass Spectrometry (IDMS) Methods
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that leverages isotopically labeled compounds to achieve high accuracy and precision. nih.govresearchgate.net This method is particularly valuable in forensic toxicology and clinical chemistry, where precise measurement of analyte concentration is critical. The core principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample. core.ac.uk The ratio of the unlabeled (native) analyte to the labeled internal standard is then measured by mass spectrometry. nih.gov Because the internal standard is chemically identical to the analyte, it experiences the same extraction, derivatization, and ionization efficiencies, thereby correcting for variations in sample preparation and instrument response. researchgate.net
This compound as an Internal Standard
This compound serves as an ideal internal standard for the quantification of Bromo-Dragonfly and its analogs using IDMS. pharmaffiliates.comsci-hub.st Its six deuterium atoms give it a distinct mass from the unlabeled analyte, allowing for clear differentiation in the mass spectrometer. pharmaffiliates.com Crucially, as a stable isotope-labeled analog, it shares the same chemical and physical properties as the target analyte. This ensures that it behaves identically during sample preparation and analysis, co-eluting chromatographically and exhibiting similar ionization characteristics. sci-hub.st This co-behavior is essential for compensating for any analyte loss during extraction or fluctuations in the mass spectrometer's performance, leading to highly reliable and accurate quantification. researchgate.net
Method Validation for Precision and Accuracy in Research Samples
The validation of an analytical method is a critical step to ensure its reliability for its intended purpose. For quantitative methods utilizing this compound as an internal standard, validation involves a rigorous assessment of several key parameters, including precision and accuracy. researchgate.net
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD).
Accuracy refers to the closeness of the mean of a set of results to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies where a known amount of the analyte is added to a blank matrix and analyzed.
A study validating a high-performance thin-layer chromatography (HPTLC) method for Bromo-Dragonfly reported intra- and inter-day precision with a relative standard deviation of 2.7% each. researchgate.net Another study involving the quantification of Bromo-Dragonfly in biological samples using LC-MS/MS would involve similar validation steps to establish the method's performance characteristics. sci-hub.st
Table 1: Illustrative Method Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Linearity | Correlation coefficient (r²) > 0.99 | To demonstrate a proportional relationship between instrument response and analyte concentration over a defined range. |
| Precision (RSD) | < 15% | To assess the repeatability and intermediate precision of the method. |
| Accuracy (% Recovery) | 85-115% | To determine the closeness of the measured value to the true value. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. |
| Specificity | No interference at the retention time of the analyte | To ensure the method can unequivocally assess the analyte in the presence of other components. |
Application in Quantitative Analysis of Analogues
The use of this compound as an internal standard can be extended to the quantitative analysis of structurally related analogues. researchgate.netnih.gov Many synthetic drugs exist as a family of related compounds, and a single deuterated standard can often be used for the quantification of several of these analogues, provided they exhibit similar chemical behavior and ionization efficiency. nih.gov This approach is particularly efficient in forensic laboratories that screen for a wide range of substances. For example, the analytical method developed for Bromo-Dragonfly could potentially be adapted to quantify other benzodifuran-based compounds. researchgate.net The fundamental principle of IDMS, where the stable isotope-labeled standard corrects for analytical variability, remains valid as long as the chemical and physical properties of the analogues are sufficiently similar to those of the internal standard. sci-hub.st
Molecular Pharmacology and Receptor Interaction Studies
Serotonin (B10506) Receptor Binding Affinity and Selectivity Profiling
The interaction of (R)-(-)-Bromo-Dragonfly with serotonin (5-HT) receptors is a critical determinant of its pharmacological profile. This is primarily assessed through radioligand binding assays, which quantify the affinity of a compound for a specific receptor.
(R)-(-)-Bromo-Dragonfly demonstrates a high affinity for the 5-HT2 family of serotonin receptors. wikipedia.orgbionity.comresearchgate.netvumc.org Radioligand binding studies with the non-deuterated form of the compound have determined its inhibition constant (Kᵢ) values at cloned human 5-HT₂ receptors. The compound shows the highest affinity for the 5-HT₂C receptor, followed closely by the 5-HT₂A receptor, and a moderately high affinity for the 5-HT₂B receptor. wikipedia.org Specifically, it is a potent ligand for the cloned human 5-HT₂A and 5-HT₂C receptors. omicsonline.org The affinity of phenylisopropylamine hallucinogens for all three 5-HT₂ receptor subtypes has been shown to correlate with their hallucinogenic potency in humans. nih.gov
| Receptor | Kᵢ (nM) |
|---|---|
| 5-HT2A | 0.04 wikipedia.org |
| 5-HT2B | 0.19 wikipedia.org |
| 5-HT2C | 0.02 wikipedia.org |
Bromo-Dragonfly possesses a stereocenter, resulting in two distinct enantiomers: (R)-(-) and (S)-(+). bionity.com Pharmacological evaluations have consistently shown that the stereochemistry of the molecule significantly influences its activity. The (R)-(-) enantiomer is the more active stereoisomer. bionity.comvumc.orgthe-ltg.org Research has determined that (R)-(-)-Bromo-Dragonfly possesses a greater binding affinity for both the 5-HT₂A and 5-HT₂C receptors compared to the (S)-(+) enantiomer. wikipedia.orgomicsonline.org In functional studies of a series of related conformationally restricted 5-HT₂A/₂C receptor agonists, the (R)-enantiomers also generally displayed increased potency compared to the (S)-enantiomers. researchgate.net
The compound is (R)-(-)-Bromo-Dragonfly-d6 hydrochloride, indicating that six hydrogen atoms have been replaced by deuterium (B1214612). This substitution is known to cause a deuterium kinetic isotope effect. nih.govnih.gov The C-D bond is stronger than the C-H bond, which can lead to a reduction in the rate of biochemical reactions that involve the cleavage of this bond, such as enzymatic metabolism by cytochrome P450 enzymes. nih.govnih.gov This effect is primarily leveraged to alter a drug's pharmacokinetics, potentially increasing its half-life and reducing its clearance rate. nih.gov
Theoretically, however, this deuteration is not expected to significantly alter the direct drug-receptor interaction. Receptor binding is a process of molecular recognition and fitting into a binding pocket, which is governed by factors like shape, charge distribution, and hydrogen bonding potential. openaccessjournals.com Studies on other deuterated psychedelic compounds, such as deuterated N,N-dimethyltryptamine (DMT), have shown that the in vitro receptor binding profile remains comparable to the non-deuterated parent compound. nih.gov Therefore, it is reasonable to theorize that the binding affinity and kinetics of (R)-(-)-Bromo-Dragonfly-d6 hydrochloride at serotonin receptors would be very similar to its non-deuterated counterpart, as the isotopic substitution does not change the molecular shape or the key pharmacophore elements required for receptor binding.
Functional Characterization at Serotonergic Receptors (In Vitro)
Beyond simply binding to a receptor, a compound's functional activity—whether it activates (agonist), blocks (antagonist), or has no effect on the receptor's signaling—is a key aspect of its pharmacology.
In vitro and in vivo studies have established that Bromo-Dragonfly acts as a potent agonist at the 5-HT₂A receptor. wikipedia.orgvumc.orgomicsonline.orgresearchgate.netnih.gov Its effects are mediated by this agonist activity. bionity.com The compound is described as a potent full agonist of the 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors. wikipedia.org However, studies on a broader class of related arylalkylamines found that while many were potent agonists, only a few were full agonists, with most possessing intrinsic activities in the 60-80% range relative to the endogenous ligand serotonin. researchgate.net This suggests that Bromo-Dragonfly may function as a highly potent partial agonist. The (R)-enantiomer demonstrates greater potency in functional assays compared to the (S)-enantiomer. researchgate.net The head twitch response (HTR) in rodents, a behavioral proxy for 5-HT₂A receptor activation, is reliably induced by Bromo-Dragonfly, confirming its potent in vivo agonist effects at this receptor. nih.gov
| Receptor | Functional Activity | Potency |
|---|---|---|
| 5-HT2A | Potent Agonist (Full or Partial) wikipedia.orgresearchgate.net | High omicsonline.orgnih.gov |
| 5-HT2B | Agonist wikipedia.org | Moderate wikipedia.org |
| 5-HT2C | Agonist wikipedia.org | High wikipedia.org |
The 5-HT₂A receptor belongs to the G-protein coupled receptor (GPCR) superfamily. researchgate.net Specifically, it couples to Gαq proteins. researchgate.net The activation of the 5-HT₂A receptor by an agonist initiates a specific intracellular signaling cascade. This process begins with the stimulation of phosphoinositide-specific phospholipase C (PLC). researchgate.net PLC, in turn, hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂), generating two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). The generation of IP₃ leads to the mobilization of intracellular calcium (Ca²⁺) from storage in the endoplasmic reticulum. nih.govnih.gov This increase in cytosolic Ca²⁺ is a measurable downstream event that is commonly used in in vitro assays to quantify the agonist activity of compounds at Gαq-coupled receptors like the 5-HT₂A receptor. biorxiv.org Therefore, the agonist action of (R)-(-)-Bromo-Dragonfly at the 5-HT₂A receptor is expected to proceed via the activation of the phospholipase C pathway, resulting in a subsequent mobilization of intracellular calcium. researchgate.netnih.gov
Assessment of Partial vs. Full Agonism
(R)-(-)-Bromo-Dragonfly is characterized in scientific literature as a potent full agonist at several serotonin receptors, most notably the 5-HT₂ₐ receptor. wikipedia.orgnih.gov Full agonists are ligands that bind to and activate a receptor to the maximum extent possible, eliciting the full biological response that the receptor is capable of producing. This is in contrast to partial agonists, which bind and activate the same receptor but produce only a partial response, even at maximal receptor occupancy.
The activity of (R)-(-)-Bromo-Dragonfly at the 5-HT₂ₐ receptor is of particular importance, as this receptor is the primary target for classic psychedelic compounds. pharmaffiliates.com Its high affinity (Kᵢ) of 0.04 nM for the human 5-HT₂ₐ receptor underscores its potency. wikipedia.org As a full agonist, it effectively stimulates the 5-HT₂ₐ receptor to initiate downstream signaling cascades. The primary signaling pathway associated with 5-HT₂ₐ receptor activation by agonists is the Gq/G₁₁ protein pathway, which leads to the activation of phospholipase C (PLC) and subsequent downstream signaling events. frontiersin.org
While some molecules can exhibit "biased agonism," preferentially activating one signaling pathway (e.g., G-protein pathway) over another (e.g., β-arrestin recruitment), (R)-(-)-Bromo-Dragonfly is primarily characterized by its high efficacy in eliciting the canonical G-protein-mediated response, consistent with its classification as a full agonist. nih.govnih.govresearchgate.net The robust activation of the 5-HT₂ₐ receptor is fundamental to its potent and long-lasting pharmacological effects. vumc.org
Monoamine Oxidase (MAO) Inhibition Studies (In Vitro)
In addition to its potent activity at serotonin receptors, (R)-(-)-Bromo-Dragonfly has been identified as an inhibitor of monoamine oxidase (MAO), a family of enzymes responsible for the degradation of monoamine neurotransmitters.
In vitro studies have demonstrated that (R)-(-)-Bromo-Dragonfly is a potent and selective inhibitor of the MAO-A isoform. The inhibition constant (Kᵢ) for MAO-A has been reported to be 0.352 µM. nih.gov The IC₅₀ value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%, also indicates potent inhibition of MAO-A. nih.govwikipedia.org
Conversely, its inhibitory activity against the MAO-B isoform is significantly weaker. This selectivity for MAO-A over MAO-B is a key feature of its secondary pharmacological profile. nih.gov
| Enzyme | Inhibition Constant (Kᵢ) | Notes |
|---|---|---|
| MAO-A | 0.352 µM | Potent and competitive inhibition observed. nih.gov |
| MAO-B | Significantly weaker inhibition | Demonstrates selectivity for the MAO-A isoform. |
Kinetic analysis has revealed that the inhibition of MAO-A by (R)-(-)-Bromo-Dragonfly is competitive and reversible. nih.govsemanticscholar.org A competitive inhibition mechanism implies that the molecule binds to the active site of the MAO-A enzyme, the same site where endogenous substrates like serotonin would normally bind. By occupying this active site, it directly competes with and prevents the enzyme from metabolizing its natural substrates. This leads to an increase in the synaptic concentration of monoamines that are primarily degraded by MAO-A, such as serotonin. The reversibility of the inhibition means that the compound can dissociate from the enzyme, allowing the enzyme to regain its function over time. semanticscholar.org
Structure-Activity Relationship (SAR) Investigations
The extreme potency of (R)-(-)-Bromo-Dragonfly is a direct result of specific structural features that optimize its interaction with the 5-HT₂ₐ receptor. Key aspects of its structure-activity relationship (SAR) have been elucidated by comparing it to related phenethylamine (B48288) compounds.
The defining feature of the "Dragonfly" family of compounds is the rigid, planar benzodifuran ring system. This structure is formed by tethering the two methoxy (B1213986) groups of a 2,5-dimethoxyphenethylamine precursor into two aromatic furan (B31954) rings fused to the central phenyl ring. This structural rigidification has a profound impact on receptor affinity and potency. researchgate.net
When compared to its non-rigidified analog, DOB (2,5-dimethoxy-4-bromoamphetamine), (R)-(-)-Bromo-Dragonfly (DOB-DFLY) demonstrates a dramatic increase in potency. The aromatization of the dihydrofuran rings found in the related "FLY" compounds to the furan rings in "Dragonfly" compounds further enhances receptor binding affinity and functional potency. This suggests that the planar, electron-rich aromatic system of the benzodifuran nucleus provides an optimal conformation for high-affinity binding within the 5-HT₂ₐ receptor's binding pocket.
| Compound | Core Structure | Relative Potency |
|---|---|---|
| DOB | Dimethoxyphenyl | Base |
| DOB-FLY | Tetrahydrobenzodifuran ("FLY") | Increased Potency |
| (R)-(-)-Bromo-Dragonfly (DOB-DFLY) | Benzodifuran ("Dragonfly") | Significantly Increased Potency researchgate.net |
The bromine atom at position 8 of the benzodifuran ring system is another critical component contributing to the compound's exceptionally high potency. nih.gov In medicinal chemistry, halogen substituents are frequently used to modulate a ligand's pharmacological properties, including its lipophilicity, electronic character, and binding affinity. In the case of (R)-(-)-Bromo-Dragonfly, the large, electron-withdrawing bromine atom at the 8-position is integral to its high-affinity interaction with the 5-HT₂ₐ receptor. nih.gov
Studies of various 8-substituted benzodifuran analogs have confirmed that this position is a key locus for modulating receptor affinity and agonist activity. nih.gov The combination of the rigid benzodifuran core and the specific bromo-substituent at position 8 results in a molecule with one of the highest known affinities for the 5-HT₂ₐ receptor.
Conformational Constraints and Their Influence on Pharmacological Activity
The defining molecular feature of Bromo-Dragonfly is its rigid, planar benzodifuran core. This structure is the result of incorporating the two methoxy groups of a phenethylamine precursor, like 2,5-dimethoxy-4-bromoamphetamine (DOB), into two furan rings fused to the central benzene (B151609) ring. ugent.be This design strategy was employed to probe the active binding conformation of phenethylamine hallucinogens at the 5-HT₂A receptor. nih.gov The resulting conformational constraint locks the molecule into what is believed to be an optimal orientation for high-affinity binding and potent agonism at key serotonin receptors. ugent.besubstack.com
This structural rigidity distinguishes Bromo-Dragonfly from more conformationally flexible phenethylamines and is a primary determinant of its pharmacological profile. ugent.be The planarity of the benzodifuran system is thought to enhance its interaction with the 5-HT₂A receptor, contributing to its exceptionally high potency. ugent.be Furthermore, the compound possesses a stereocenter, with the (R)-(-) enantiomer being the more pharmacologically active isomer. bionity.comvumc.org An enantiospecific synthesis and subsequent evaluation confirmed that (R)-(-)-Bromo-Dragonfly has a greater binding affinity for the 5-HT₂A and 5-HT₂C receptors compared to its (S)-enantiomer. wikipedia.org
The rigid benzodifuran structure also significantly influences the compound's metabolic stability. Research indicates that Bromo-Dragonfly is highly resistant to hepatic metabolism. researchgate.netnih.gov This resistance to breakdown, a direct consequence of its stable chemical architecture, is a key factor in the compound's remarkably long duration of action, which can persist for several days. nih.govnih.gov
Comparative SAR with Related Phenethylamine and FLY Analogues (e.g., 2C-B-FLY, DOB)
Structure-activity relationship (SAR) studies comparing Bromo-Dragonfly with its less rigid analogues provide critical insights into the structural requirements for potent 5-HT₂A receptor agonism. The main compounds for comparison are 2,5-dimethoxy-4-bromoamphetamine (DOB), a flexible phenethylamine, and 2C-B-FLY, which contains a partially saturated tetrahydrobenzodifuran ("FLY") ring system. nih.gov
Bromo-Dragonfly, also known as DOB-DFLY, contains a fully aromatic benzodifuran ("DragonFLY") ring system. This seemingly subtle structural difference—aromatic furan rings versus dihydrofuran rings—has profound pharmacological consequences. nih.govresearchgate.net While incorporating the methoxy groups of DOB into the dihydrofuran rings of DOB-FLY does not significantly alter potency, the fully aromatic system in Bromo-Dragonfly leads to a dramatic increase in activity. nih.gov
Studies using the head twitch response (HTR) in mice, a behavioral proxy for 5-HT₂A receptor activation, demonstrate these potency differences quantitatively. The benzodifuran analogues (DragonFLYs) are significantly more potent than both their non-rigid phenethylamine counterparts and their tetrahydrobenzodifuran (FLY) analogues. nih.gov For instance, Bromo-Dragonfly (DOB-DFLY) was found to be significantly more potent than DOB. nih.gov In contrast, 2C-B-FLY and its non-rigid counterpart 2C-B were found to be approximately equipotent. nih.gov
The high potency of Bromo-Dragonfly is a result of its sub-nanomolar binding affinity at serotonin 5-HT₂ receptors, establishing it as one of the most potent agonists known for these targets. nih.govwikipedia.org
Receptor Binding Affinities (Kᵢ, nM)
Comparison of binding affinities of Bromo-Dragonfly and related compounds at human serotonin receptors. Lower Kᵢ values indicate higher affinity.
| Compound | 5-HT₂ₐ | 5-HT₂ₙ | 5-HT₂ₒ |
|---|---|---|---|
| (R)-Bromo-Dragonfly | 0.04 nih.govwikipedia.org | 0.19 wikipedia.org | 0.02 wikipedia.org |
| 2C-B | 8.6 nih.gov | N/A | N/A |
| 2C-B-FLY | 11 nih.gov | High Affinity cfsre.org | High Affinity cfsre.org |
In Vivo Potency (ED₅₀) in Mouse Head Twitch Response (HTR) Assay
Comparison of the potency of Bromo-Dragonfly analogues in inducing the head twitch response, a 5-HT₂ₐ receptor-mediated behavior. Lower ED₅₀ values indicate higher potency.
| Compound | ED₅₀ (μmol/kg) |
|---|---|
| DOB | 0.75 nih.gov |
| DOB-DFLY (Bromo-Dragonfly) | 0.20 nih.gov |
| 2C-B | 2.43 nih.gov |
| 2C-B-FLY | 1.79 nih.gov |
| 2C-B-DFLY | 1.07 nih.gov |
These data collectively demonstrate that structural rigidification is a powerful strategy for enhancing potency, but only when the resulting conformation is planar and aromatic, as seen in the benzodifuran "DragonFLY" series. The tetrahydrobenzodifuran "FLY" nucleus appears to effectively mimic the active conformation of the methoxy groups in flexible phenethylamines like 2C-B and DOB, but the fully unsaturated benzodifuran system in Bromo-Dragonfly provides a significant additional enhancement in receptor interaction and in vivo potency. nih.gov
Metabolic Pathway Elucidation in Vitro
Microsomal and Cytosolic Stability Assessments
In vitro studies utilizing pooled human liver microsomes (HLM) have demonstrated that Bromo-Dragonfly is highly resistant to hepatic metabolism. nih.gov HLM contains a rich complement of phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, and is a standard model for predicting the metabolic clearance of compounds. evotec.comnih.gov In these assays, the test compound is incubated with HLM in the presence of necessary cofactors like NADPH to initiate enzymatic reactions. The concentration of the compound is monitored over time to determine its rate of disappearance. evotec.com
Research findings indicate that Bromo-Dragonfly shows no significant metabolism when incubated with HLM. nih.gov This suggests a very low intrinsic clearance, predicting that the compound would not be efficiently cleared by hepatic phase I enzymes in vivo. The structural rigidity of the benzodifuran ring system likely contributes to this metabolic stability.
Table 1: Summary of Microsomal Stability Data for Bromo-Dragonfly
| System | Condition | Result | Reference |
| Pooled Human Liver Microsomes (HLM) | Incubation with NADPH | No significant metabolism observed | nih.gov |
Similar to the findings in HLM, Bromo-Dragonfly was also found to be stable in pooled human liver cytosol (HLC). nih.gov HLC is used to investigate phase II conjugation reactions and metabolism by cytosolic enzymes. The lack of metabolism in HLC suggests that Bromo-Dragonfly does not undergo significant biotransformation by common cytosolic enzymes. nih.gov
Further investigations using recombinant enzymes have corroborated these findings. These studies allow for the assessment of individual enzyme contributions to a compound's metabolism.
Identification of In Vitro Metabolites (If Any)
Consistent with its high metabolic stability, no metabolites of Bromo-Dragonfly were identified in the tested in vitro systems. nih.gov The methodologies for metabolite identification are, however, crucial for such determinations.
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for the detection and structural elucidation of drug metabolites. nih.govnih.gov This technology provides high accuracy and resolution, enabling the determination of the elemental composition of potential metabolites. nih.gov In the studies on Bromo-Dragonfly, LC-HRMS was employed to analyze the incubation mixtures from HLM and HLC. nih.gov The absence of detectable metabolite peaks in the chromatograms confirmed the high resistance of Bromo-Dragonfly to in vitro metabolism. nih.gov The characteristic isotope pattern of bromine would have served as a clear indicator for any bromine-containing metabolites. nih.gov
The subject of this article, (R)-(-)-Bromo Dragonfly-d6 Hydrochloride, is a deuterated isotopologue of Bromo-Dragonfly. Deuterium (B1214612) (d) is a stable, non-radioactive isotope of hydrogen. The incorporation of deuterium into a drug molecule, creating a "d6" variant, serves as an invaluable tool in metabolic research. The mass shift of +6 Da (Daltons) for the deuterated molecule and its fragments provides a clear and unambiguous signature in mass spectrometric analyses. This allows for easy differentiation of the compound and its potential metabolites from endogenous matrix components.
While no metabolites were formed from the non-deuterated Bromo-Dragonfly, if metabolism were to occur, the deuterium label in this compound would be instrumental in:
Tracing Metabolites: The unique mass of the deuterated compound and its metabolites would allow for their selective detection in complex biological matrices.
Structural Assignment: The retention of the deuterium label on a metabolic fragment can help to pinpoint the site of metabolic modification on the molecule.
Given that the parent compound is not metabolized, it is highly probable that this compound would also exhibit high metabolic stability. The primary kinetic isotope effect, where the cleavage of a carbon-deuterium bond is slower than a carbon-hydrogen bond, could further slightly increase this stability if metabolism were to occur at one of the deuterated positions. However, since no metabolism is observed with the non-deuterated form, this effect is likely moot. nih.gov
Enzymatic Transformations Involved in Metabolism (e.g., CYP, MAO)
While Bromo-Dragonfly is not a substrate for metabolic enzymes, it has been shown to be a potent inhibitor of monoamine oxidase A (MAO-A). nih.gov MAO-A is a critical enzyme in the metabolism of monoamine neurotransmitters like serotonin (B10506). Inhibition studies revealed that Bromo-Dragonfly acts as a competitive inhibitor of MAO-A with a Ki (inhibition constant) of 0.352 μM. nih.gov This indicates a high affinity of Bromo-Dragonfly for the MAO-A enzyme, not as a substrate to be broken down, but as an inhibitor of the enzyme's function. This inhibitory activity is a key aspect of its pharmacological profile. nih.govwikipedia.org
Table 2: Enzyme Interaction Profile for Bromo-Dragonfly
| Enzyme | Interaction Type | Potency (Ki) | Reference |
| Cytochrome P450 (CYP) enzymes | No significant metabolism | Not applicable | nih.gov |
| Monoamine Oxidase A (MAO-A) | Competitive Inhibition | 0.352 μM | nih.gov |
Comparative In Vitro Metabolism with Non-Deuterated Analogues
The strategic replacement of hydrogen atoms with their stable, non-radioactive isotope, deuterium, is a recognized technique in medicinal chemistry to favorably alter the pharmacokinetic properties of a compound. nih.govjuniperpublishers.com This modification can significantly impact a drug's metabolic profile, primarily by slowing the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond, a phenomenon known as the deuterium kinetic isotope effect (KIE). youtube.comscienceopen.com The carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond, requiring more energy for enzymatic cleavage. juniperpublishers.comnih.gov Consequently, deuteration at metabolically vulnerable sites, or "soft spots," can reduce the rate of systemic clearance, potentially decrease the formation of undesirable metabolites, and increase the biological half-life of the parent molecule. juniperpublishers.comnih.gov This alteration can sometimes lead to "metabolic switching," where the body preferentially metabolizes the molecule at alternative, non-deuterated sites. nih.govosti.govsemanticscholar.org
In the context of (R)-(-)-Bromo Dragonfly, in vitro studies using its non-deuterated form have revealed significant resistance to hepatic metabolism. A key study investigated the metabolism of Bromo-Dragonfly in pooled human liver microsomes (HLM) and pooled human liver cytosol (HLC) using liquid chromatography-high-resolution mass spectrometry. nih.gov The results indicated that Bromo-Dragonfly was not metabolized in these tested in vitro systems. nih.govresearchgate.net This intrinsic resistance suggests that the primary metabolic pathways typically mediated by cytochrome P450 (CYP) enzymes in microsomes and other enzymes in the cytosol are not significantly active on this molecule. nih.govresearchgate.net
To provide a comparative context, the same study examined the metabolism of 2C-B-fly, a close structural analogue of Bromo-Dragonfly that lacks the rigidifying furan (B31954) rings. nih.gov In stark contrast to Bromo-Dragonfly, 2C-B-fly was readily metabolized in HLM, primarily by the CYP2D6 enzyme, with monohydroxylation and N-acetylation being the main biotransformations observed. nih.govresearchgate.net Furthermore, monoamine oxidase A (MAO-A) also metabolized 2C-B-fly. nih.gov The pronounced difference in metabolic susceptibility between Bromo-Dragonfly and 2C-B-fly underscores the profound impact of Bromo-Dragonfly's rigid, planar structure on its interaction with metabolic enzymes. researchgate.net
The table below summarizes the comparative in vitro metabolic findings between non-deuterated Bromo-Dragonfly and its analogue, 2C-B-fly.
| Feature | Bromo-Dragonfly | 2C-B-fly (Analogue) |
| Metabolism in HLM/HLC | Not observed nih.govresearchgate.net | Observed nih.govresearchgate.net |
| Primary Metabolites | None detected nih.gov | Monohydroxylated and N-acetylated products nih.govresearchgate.net |
| Primary Enzyme(s) Involved | N/A (Resistant to metabolism) nih.gov | CYP2D6, MAO-A nih.govresearchgate.net |
Given that non-deuterated Bromo-Dragonfly is already highly resistant to metabolism, the introduction of deuterium to form this compound would theoretically further enhance this stability. While the primary metabolic routes appear to be hindered for the parent compound, deuteration would reinforce the molecule against any potential minor oxidative pathways involving the deuterated positions. The kinetic isotope effect would make the cleavage of the C-D bonds even less favorable for any enzyme that might weakly interact with the molecule.
The following table provides a theoretical comparison of the metabolic potential between the non-deuterated and deuterated forms of (R)-(-)-Bromo Dragonfly based on established principles of deuteration.
| Property | (R)-(-)-Bromo Dragonfly (Non-Deuterated) | This compound (Deuterated) |
| Observed In Vitro Metabolism | Resistant in human liver microsomes and cytosol. nih.govresearchgate.net | Expected to be highly resistant. |
| Theoretical Metabolic Rate | Extremely low due to structural rigidity. researchgate.net | Theoretically even lower due to the kinetic isotope effect at deuterated sites. youtube.comscienceopen.com |
| Metabolic Switching | Not applicable as no major metabolism is observed. nih.gov | Unlikely to be a significant factor, as primary metabolism is already impeded. nih.govosti.gov |
| Bond Stability at Key Sites | Standard C-H bond strength. | Increased C-D bond strength at deuterated positions, hindering oxidative metabolism. juniperpublishers.comnih.gov |
Computational Chemistry and Molecular Modeling
Ligand-Receptor Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. rsc.org This method is instrumental in understanding the binding of serotonin (B10506) receptor agonists and has been applied to explore the interactions of various ligands with the 5-HT₂A receptor, the primary target for compounds like Bromo-Dragonfly. nih.govelsevierpure.comnih.gov
Docking studies on the 5-HT₂A receptor have identified a common binding pocket for agonists. For protonated amine ligands, such as the aminopropane side chain of Bromo-Dragonfly, a crucial interaction is the formation of a salt bridge with a highly conserved aspartate residue in transmembrane helix 3 (TMH3). nih.gov The rigid, planar benzodifuran core of Bromo-Dragonfly is predicted to fit within a hydrophobic pocket formed by aromatic and aliphatic residues from several transmembrane helices.
Key interactions for similar phenethylamine-based ligands at the 5-HT₂A receptor often involve:
Hydrogen Bonding: Besides the primary salt bridge, hydrogen bonds can form between the ligand and residues such as serines in TMH5. nih.gov
Aromatic/Hydrophobic Interactions: The benzodifuran ring system is likely to engage in π-π stacking or other hydrophobic interactions with aromatic residues like phenylalanine and tryptophan within the binding site.
While specific docking studies detailing the precise interactions of (R)-(-)-Bromo-Dragonfly are not extensively published, the binding mode can be inferred from computational models of the 5-HT₂A receptor with other structurally related agonists. rsc.orgacs.org
A significant pharmacological feature of Bromo-Dragonfly is its stereoselectivity, with the (R)-enantiomer demonstrating substantially higher binding affinity and potency at 5-HT₂A and 5-HT₂C receptors compared to its (S)-counterpart. Computational docking simulations can rationalize this preference. The stereocenter at the alpha-carbon of the aminopropane side chain dictates the spatial orientation of the methyl group.
In docking simulations, the more active (R)-enantiomer typically achieves a more energetically favorable binding pose. This superior fit is often attributed to the methyl group being oriented in a way that maximizes favorable hydrophobic interactions or avoids steric clashes with receptor residues. The (S)-enantiomer, in contrast, may be forced into a less optimal conformation where the methyl group creates unfavorable steric hindrance, weakening its interaction with the receptor and reducing its binding affinity.
Table 1: Chirality and Receptor Affinity
| Enantiomer | Relative 5-HT₂A Receptor Affinity | Postulated Docking Observation |
|---|---|---|
| (R)-(-)-Bromo-Dragonfly | High | Optimal fit, with the α-methyl group positioned in a favorable hydrophobic pocket, minimizing steric strain. |
| (S)-(+)-Bromo-Dragonfly | Low | Sub-optimal fit, with the α-methyl group likely causing steric hindrance with binding site residues. |
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, capturing conformational changes and the stability of protein-ligand complexes. mdpi.comnih.gov This technique is essential for moving beyond the static picture provided by docking.
(R)-(-)-Bromo-Dragonfly possesses a rigid benzodifuran core, but its aminopropane side chain has rotational freedom. MD simulations can be used to explore the conformational landscape of the molecule both in an aqueous environment (solution) and when situated within the receptor's binding pocket. In solution, the side chain would be highly flexible. However, upon binding, it is expected to adopt a more restricted conformation to fit within the constraints of the binding site. Analysis of MD trajectories, by measuring metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can quantify this change in flexibility and identify the predominant bound conformation. mdpi.com
MD simulations of the (R)-(-)-Bromo-Dragonfly-5-HT₂A receptor complex would be crucial for assessing the stability of the binding pose predicted by docking. mdpi.com Over the course of a simulation (typically spanning nanoseconds to microseconds), a stable interaction would be characterized by the ligand remaining in its initial binding pocket with minimal deviation. The simulation can also reveal the persistence of key interactions, such as hydrogen bonds and the primary salt bridge, over time. Furthermore, MD simulations can highlight how the ligand's presence influences the dynamics of the receptor itself, showing how agonist binding can induce and stabilize the specific receptor conformations required for downstream signaling. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org For a class of compounds like benzodifurans, QSAR models can be developed to predict the potency of new analogues.
Research has indicated that Bromo-Dragonfly is one of the most potent 5-HT₂A agonists within the benzodifuran chemical class. nih.gov A QSAR study on this class would involve calculating a range of molecular descriptors for each compound, such as:
Electronic Properties: (e.g., partial charges, dipole moment)
Steric Properties: (e.g., molecular volume, surface area)
Hydrophobic Properties: (e.g., logP)
Topological Indices: (Numerical descriptors of molecular structure)
These descriptors would then be correlated with experimentally determined binding affinities or functional potencies using statistical methods like multiple linear regression or machine learning algorithms. A robust QSAR model could then be used to predict the activity of novel, unsynthesized benzodifuran derivatives, helping to guide future drug design efforts. While the development of specific QSAR models for Bromo-Dragonfly analogues has been suggested as a viable research direction, detailed models are not widely available in the public literature.
Development of Predictive Models for Receptor Affinity and Efficacy
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are fundamental in estimating the binding affinity and efficacy of ligands at their receptors. bioscipublisher.comnih.gov For (R)-(-)-Bromo Dragonfly, these models focus primarily on its interaction with serotonin receptors, particularly the 5-HT₂ subfamily.
The (R)-enantiomer of Bromo-Dragonfly is established as the more pharmacologically potent isomer, a fact attributed to its higher binding affinity for key serotonin receptors. Computational models and in vitro assays have confirmed its exceptionally high affinity, especially at the human 5-HT₂A and 5-HT₂C receptors. wikipedia.org The potency of the compound is highlighted by its sub-nanomolar affinity values at these receptors, establishing it as one of the most potent 5-HT₂A receptor agonists known. nih.gov
In silico studies have been used to predict the toxicological profile of Bromo-Dragonfly. For instance, computational models have been employed to assess cardiotoxicity risks by predicting the compound's potential to inhibit the hERG (human Ether-à-go-go-Related Gene) channel. nih.gov Such predictions are crucial for building a comprehensive efficacy and safety profile. researchgate.net
Table 1: Receptor Binding Affinity of Bromo-Dragonfly This table presents the experimentally determined binding affinity (Ki) values for Bromo-Dragonfly at various serotonin (5-HT) receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Binding Affinity (Kᵢ) [nM] |
| 5-HT₂A | 0.04 wikipedia.orgnih.gov |
| 5-HT₂C | 0.02 wikipedia.org |
| 5-HT₂B | 0.19 wikipedia.org |
Identification of Physicochemical Descriptors Influencing Activity
The potent activity of (R)-(-)-Bromo Dragonfly is intrinsically linked to specific features of its molecular structure. Computational analyses help identify the key physicochemical descriptors responsible for its high affinity and efficacy. The defining characteristic of the Bromo-Dragonfly molecule is its rigid, planar benzodifuran core. This structure is formed by fusing two furan (B31954) rings to a central benzene (B151609) ring, which distinguishes it from more flexible phenethylamines.
Studies comparing Bromo-Dragonfly (DOB-DFLY) with its structural analogs have demonstrated that this conformational rigidity significantly enhances potency. nih.gov The incorporation of the methoxy (B1213986) groups of a typical dimethoxyphenethylamine into the fused furan rings is a key factor. Further analysis shows that the combination of the benzodifuran nucleus and an α-methyl group on the ethylamine (B1201723) side chain leads to a significant increase in in vivo potency compared to non-rigid or partially rigid (tetrahydrobenzodifuran) analogs like 2C-B-FLY and DOB-FLY. nih.gov
Table 2: Physicochemical Properties and Activity Descriptors for Bromo-Dragonfly This table summarizes key physicochemical properties and structural features of Bromo-Dragonfly that are computationally linked to its pharmacological activity.
| Descriptor | Description | Influence on Activity | Source |
| Molecular Structure | Rigid, planar benzodifuran system | Enhances receptor binding affinity and potency. | nih.gov |
| Stereochemistry | (R)-enantiomer | Exhibits significantly higher binding affinity at 5-HT₂ receptors compared to the (S)-enantiomer. | wikipedia.org |
| α-methyl group | Methyl group on the side chain | Contributes to increased potency. | nih.gov |
| Bromine Atom | Substitution on the phenyl ring | The specific bromine substitution pattern is critical for high psychoactive potency. | researchgate.netnih.gov |
| Lipophilicity | Log P | High lipophilicity is predicted, which may influence blood-brain barrier penetration and susceptibility to metabolism. | researchgate.netresearchgate.net |
In Silico Predictions of Metabolic Vulnerabilities and Site of Metabolism
In silico tools are widely used to predict the metabolic fate of new chemical entities, providing insights into potential metabolic pathways and vulnerabilities before extensive in vivo studies are conducted. researchgate.netmedcraveonline.com For Bromo-Dragonfly, computational models like SwissADME and pkCSM have been used to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.netnih.gov
These models predict high gastrointestinal absorption and the potential for the compound to cross the blood-brain barrier, which is consistent with its central nervous system effects. researchgate.netresearchgate.netnih.gov The predictions also indicate that Bromo-Dragonfly is a substrate for multiple cytochrome P450 (CYP450) isoenzymes, suggesting variability in its phase I and phase II metabolism. researchgate.netresearchgate.net
Predicted metabolic pathways include:
Epoxidation and Quinone Formation : The aromatic rings are potential sites for oxidative metabolism. researchgate.netresearchgate.net
N-dealkylation : The ethylamine side chain is a potential site for modification. researchgate.netresearchgate.net
UGT Conjugation : Phase II metabolism via glucuronidation is also predicted. researchgate.netresearchgate.net
However, it is important to note a discrepancy between these computational predictions and some in vitro findings. One study using human liver microsomes and cytosol found Bromo-Dragonfly to be resistant to metabolism in the tested systems. nih.gov That same study identified it as a potent competitive inhibitor of monoamine oxidase A (MAO-A), a significant metabolic interaction. nih.gov This highlights that while in silico models are valuable for generating hypotheses, they must be validated by experimental data. researchgate.netnih.gov
Table 3: Summary of In Silico Metabolic Predictions for Bromo-Dragonfly This table outlines the computationally predicted metabolic characteristics and potential biotransformations of Bromo-Dragonfly.
| ADME Parameter | In Silico Prediction | Predicted Pathway/Mechanism | Software/Method | Source |
| Absorption | High gastrointestinal absorption (90.84% - 99.1%) | Passive diffusion and potential active transport (predicted P-gp substrate). | pkCSM, SwissADME | researchgate.netnih.gov |
| Distribution | Potential to cross the blood-brain barrier (BBB) | Predicted from physicochemical properties (lipophilicity). | SwissADME (BOILED-Egg plot) | researchgate.netnih.gov |
| Metabolism (Phase I) | Substrate for multiple CYP450 enzymes (e.g., CYP2D6) | Epoxidation, Quinone Formation, N-dealkylation. | General metabolic prediction software. | researchgate.netresearchgate.net |
| Metabolism (Phase II) | Susceptible to conjugation reactions | UGT (Uridine diphosphate (B83284) glucuronosyltransferase) conjugation. | General metabolic prediction software. | researchgate.netresearchgate.net |
| Excretion | Primarily renal pathways | Predicted based on the properties of the parent compound and its metabolites. | General ADME prediction models. | researchgate.netresearchgate.net |
Future Directions in Research and Methodological Advancements
Novel Synthetic Routes for Diverse Labeled Analogues
The synthesis of isotopically labeled compounds is crucial for a variety of research applications, including metabolic studies and advanced spectroscopic analyses. clearsynth.comsymeres.comhwb.gov.in The introduction of deuterium (B1214612) into a molecule can alter its metabolic fate, often leading to a longer half-life and reduced formation of certain metabolites, a concept known as the "deuterium switch". nih.gov This has significant implications for drug development, potentially leading to compounds with improved pharmacokinetic profiles. clearsynth.comnih.govucsb.edu
Future research will likely focus on developing more efficient and site-selective methods for synthesizing deuterated analogs of (R)-(-)-Bromo Dragonfly. Current methods for deuterium labeling include direct hydrogen/deuterium exchange reactions, reductive deuteration, and the use of deuterated precursors in the synthetic pathway. hwb.gov.in However, for a complex molecule like Bromo-Dragonfly, achieving deuteration at specific positions without affecting the stereochemistry can be challenging.
Advancements in catalysis, such as transition-metal-catalyzed C-H activation, could provide more precise control over the placement of deuterium atoms. These novel synthetic routes will enable the creation of a diverse library of labeled analogs, not only with deuterium but also with other stable isotopes like carbon-13 and nitrogen-15. symeres.com These labeled compounds will be invaluable tools for elucidating metabolic pathways, studying receptor-ligand interactions, and serving as internal standards for quantitative analysis in mass spectrometry. symeres.comucsb.edu
Table 1: Methods for Synthesizing Deuterium Labeled Compounds
| Method | Description | Potential Application for Bromo-Dragonfly Analogs |
|---|---|---|
| Chemical Synthesis | Introduction of deuterium atoms through reactions like hydrogenation or dehalogenation. clearsynth.com | Allows for the creation of specific deuterated analogs for metabolic and pharmacokinetic studies. |
| Biosynthesis | Feeding deuterated precursors to living cells or organisms to produce deuterated metabolites. clearsynth.com | Could be explored for producing complex deuterated natural product analogs. |
| Direct H/D Exchange | Direct exchange of a hydrogen atom with a deuterium atom, often on the target molecule or a late-stage intermediate. hwb.gov.in | An efficient method for producing deuterated compounds, potentially applicable to the Bromo-Dragonfly scaffold. |
| Reductive Deuteration | The use of deuterium-donating reducing agents to introduce deuterium into a molecule. hwb.gov.in | A versatile method for incorporating deuterium at specific functional groups. |
Advanced Spectroscopic Techniques for Real-time Interaction Studies
Understanding the dynamic interplay between a ligand and its receptor is fundamental to pharmacology. Advanced spectroscopic techniques are now making it possible to observe these interactions in real-time and with high molecular detail. nih.gov These methods are crucial for deciphering the precise mechanism of action of compounds like (R)-(-)-Bromo Dragonfly-d6 Hydrochloride at serotonin (B10506) receptors.
Time-resolved Fourier Transform Infrared (FTIR) difference spectroscopy is a powerful tool for monitoring the molecular details of protein-ligand interactions with a time resolution that can extend down to the nanosecond scale. nih.gov This technique can detect subtle conformational changes in both the receptor and the ligand upon binding. nih.gov By using isotopically labeled analogs of Bromo-Dragonfly, specific vibrational bands can be assigned to particular chemical groups, providing a detailed picture of the binding event. nih.gov
Surface Plasmon Resonance (SPR) is another highly sensitive, label-free technique for real-time analysis of biomolecular interactions. SPR measures changes in the refractive index at a metal surface as molecules bind, allowing for the determination of kinetic parameters such as association and dissociation rates.
Thermostable-Raman-interaction-profiling (TRIP) is a novel technique that provides label-free Raman spectroscopy measurements of live proteins. medium.com This method can detect protein-ligand interactions in real-time and reveal their binding kinetics and thermodynamics, which could be instrumental in studying the interaction of Bromo-Dragonfly with its target receptors under various conditions. medium.com
Table 2: Spectroscopic Techniques for Protein-Ligand Interaction Studies
| Technique | Principle | Information Gained |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon molecular binding to a sensor surface. | Binding affinity, kinetics (on- and off-rates), and specificity. |
| Fluorescence Spectroscopy | Detects changes in fluorescence properties (intensity, polarization, lifetime) upon binding. | Binding affinity, conformational changes, and stoichiometry. |
| Time-Resolved FTIR Spectroscopy | Monitors changes in vibrational spectra of the protein and ligand over time. nih.gov | Dynamic molecular details of the interaction, including conformational changes. nih.gov |
| Circular Dichroism (CD) Spectroscopy | Measures differences in the absorption of left- and right-circularly polarized light. | Information on the secondary and tertiary structure of the protein upon ligand binding. |
| Thermostable-Raman-interaction-profiling (TRIP) | Provides label-free Raman spectroscopy measurements of live proteins. medium.com | Real-time detection of protein-ligand interactions, binding kinetics, and thermodynamics. medium.com |
Integration of Multi-Omics Approaches in Pharmacological Research
The physiological effects of a psychoactive compound extend far beyond its interaction with a single receptor. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the biological response to a drug. nih.gov This integrative strategy is becoming increasingly important for understanding the complex and multifaceted actions of psychedelics.
Genomics can help identify genetic variations that influence an individual's response to a drug. For instance, single nucleotide polymorphisms (SNPs) in the gene encoding the 5-HT2A receptor have been shown to alter the pharmacological signaling of psychedelic compounds. azolifesciences.com Integrating pharmacogenomic testing into clinical research could help personalize psychedelic-assisted therapies by predicting patient response and optimizing treatment strategies. nih.gov
Transcriptomics and proteomics can reveal how this compound alters gene expression and protein levels in the brain and other tissues. nih.gov This can provide insights into the downstream signaling pathways and cellular processes that are modulated by the compound, potentially uncovering new therapeutic targets.
Development of High-Throughput Screening Platforms for Receptor Profiling
The discovery of new psychoactive compounds with improved therapeutic properties relies on the ability to screen large libraries of molecules for their activity at specific receptors. High-throughput screening (HTS) platforms have revolutionized this process by enabling the rapid and automated testing of thousands of compounds. nih.govresearchgate.net
For serotonin receptors, HTS assays based on detecting intracellular calcium flux have proven to be highly effective. nih.gov The 5-HT2A receptor, a key target for many psychedelics, is a Gq-coupled receptor that, upon activation, triggers the release of intracellular calcium. nih.gov This change in calcium concentration can be measured using fluorescent dyes, providing a robust and sensitive readout of receptor activation. nih.gov
Future developments in this area will likely involve the use of more sophisticated cell-based assays, including those that can differentiate between different signaling pathways (e.g., G-protein vs. β-arrestin pathways), a concept known as functional selectivity or biased agonism. This is particularly relevant for psychedelic research, as there is growing evidence that the therapeutic effects of these compounds may be separable from their hallucinogenic effects through the selective activation of specific signaling cascades.
The adaptation of patient-derived primary cells for HTS could also provide a more patient-centric approach to drug discovery. nih.gov Furthermore, the integration of high-content imaging and machine learning algorithms will allow for more detailed phenotypic profiling of cellular responses to novel compounds. nih.gov
Computational Design of Next-Generation Molecular Probes Based on (R)-(-)-Bromo Dragonfly Scaffold
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.gov These methods allow researchers to design and evaluate new molecules in silico, saving time and resources compared to traditional synthetic approaches. The rigid and complex structure of the (R)-(-)-Bromo Dragonfly scaffold makes it an excellent starting point for the computational design of next-generation molecular probes.
Molecular dynamics (MD) simulations can provide detailed insights into the conformational changes that a receptor undergoes when it binds to different ligands. plos.orgresearchgate.net By simulating the interaction of (R)-(-)-Bromo Dragonfly with the 5-HT2A receptor, researchers can identify the key amino acid residues involved in binding and activation. plos.org This information can then be used to design new analogs with improved affinity or selectivity.
Pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies can be used to build computational models that predict the biological activity of new molecules based on their three-dimensional structure and chemical properties. nih.gov These models can guide the design of new compounds with desired pharmacological profiles.
Ultra-large-scale docking is a cutting-edge technique that involves the computational screening of billions of virtual compounds against a protein target. wikipedia.org This approach has been successfully used to discover novel agonists for the 5-HT2A receptor and could be applied to the (R)-(-)-Bromo Dragonfly scaffold to identify new chemical entities with unique properties. wikipedia.org These computational methods, combined with synthetic chemistry and biological testing, will accelerate the discovery of novel molecular probes for studying the serotonin system and potentially lead to the development of new therapeutics.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing (R)-(-)-Bromo Dragonfly-d6 Hydrochloride with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., asymmetric hydrogenation) and analytical validation via chiral HPLC or polarimetry. Deuterium incorporation at specific positions (e.g., C-1 and C-3) necessitates isotopically labeled precursors and kinetic isotope effect monitoring during synthesis. Post-synthesis purification via recrystallization in anhydrous solvents ensures purity >98% .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the hydrochloride salt. Desiccants like silica gel should be used to mitigate moisture absorption. Stability tests (e.g., NMR and LC-MS) every 6 months are recommended to verify structural integrity .
Q. What receptor-binding assays are most suitable for studying the pharmacological activity of this compound?
- Methodological Answer : Radioligand displacement assays (e.g., using [³H]LSD or [³H]ketanserin) quantify 5-HT2A receptor affinity. Functional assays like calcium flux (FLIPR) or β-arrestin recruitment (BRET) assess agonism/antagonism. Competitive binding curves should compare deuterated (d6) and non-deuterated forms to isolate isotopic effects on binding kinetics .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported 5-HT2A receptor affinity data for deuterated hallucinogens?
- Methodological Answer : Conduct meta-analyses of existing data to identify variables (e.g., assay temperature, cell line variability). Use standardized protocols across labs (e.g., HEK-293 cells expressing human 5-HT2A receptors). Validate findings with orthogonal methods, such as in vivo electrophysiology in rodent models and computational docking simulations .
Q. What isotopic effects arise from deuterium substitution in this compound, and how do they influence metabolic stability?
- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) slows CYP450-mediated metabolism. Compare in vitro microsomal stability (human/rat liver microsomes) of deuterated vs. non-deuterated analogs. Mass spectrometry tracks metabolite formation (e.g., dealkylation products). Computational modeling (e.g., DFT) predicts bond-strength alterations at deuterated sites .
Q. What experimental strategies optimize the use of this compound in structure-activity relationship (SAR) studies for novel psychedelic therapeutics?
- Methodological Answer : Pair X-ray crystallography of the ligand-receptor complex with mutagenesis studies (e.g., 5-HT2A receptor mutants at S239 or V366). Use deuterium as a spectroscopic probe in NMR studies to map binding interactions. SAR libraries should include halogen-substituted analogs to assess steric/electronic effects on receptor activation .
Q. How can researchers mitigate ethical challenges when handling this compound in preclinical studies?
- Methodological Answer : Adhere to controlled substance regulations (e.g., DEA Schedule I in the U.S.). Obtain institutional approval for animal/human tissue studies. Implement double-blind protocols in behavioral assays to minimize bias. Publish negative results to reduce publication bias in hallucinogen research .
Methodological Guidance
Q. What computational tools are recommended for modeling the interaction between this compound and 5-HT2A receptors?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with cryo-EM-derived receptor structures (PDB: 6WGT). Molecular dynamics (GROMACS) simulations assess deuterium’s impact on ligand-receptor hydrogen bonding. QM/MM calculations (Gaussian) quantify isotopic effects on binding energy .
Q. How should researchers validate the isotopic purity of this compound in pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
